Desmethylene Tadalafil

Catalog No.
S1528272
CAS No.
171489-03-5
M.F
C21H19N3O4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethylene Tadalafil

CAS Number

171489-03-5

Product Name

Desmethylene Tadalafil

IUPAC Name

(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1

InChI Key

HZSPPSAESSMSNY-FOIQADDNSA-N

SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Synonyms

(6R,12aR)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; (6R,trans)-6-(3,4-dihydroxyphenyl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Application in Wound Healing

Metabolism Study

Formulation in Deep Eutectic Solvents

Synthesis of Novel Analogues

Desmethylene Tadalafil is a chemical compound that serves as a significant metabolite of Tadalafil, a well-known selective phosphodiesterase-5 inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. The systematic name for Desmethylene Tadalafil is (6R,12aR)-2,3,6,7,12,12a-hexahydro-2-methyl-6-(3,4-(methylenedioxy)phenyl)pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione. Its molecular formula is C22H19N3O4, and it has a molecular weight of approximately 389.404 g/mol .

Desmethylene Tadalafil's mechanism of action is not fully understood but is likely related to its similarity to Tadalafil. Tadalafil acts as a phosphodiesterase-5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of smooth muscle tissue in the penis []. By inhibiting PDE5, Tadalafil increases cGMP levels, leading to improved blood flow and erection. Desmethylene Tadalafil might share this mechanism, but its potency and effectiveness compared to Tadalafil remain unknown and require further research [].

Desmethylene Tadalafil is formed through the metabolic process of Tadalafil via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. This demethylation reaction involves the removal of a methylene group from the Tadalafil structure. The metabolic pathway can be illustrated as follows:

  • Tadalafil is oxidized by cytochrome P450 enzymes.
  • This oxidation leads to the formation of Desmethylene Tadalafil as a primary metabolite.
  • Further metabolism may yield additional metabolites such as N-desmethyl sildenafil .

The synthesis of Desmethylene Tadalafil typically involves:

  • Starting Material: Tadalafil.
  • Reagents: Cytochrome P450 enzymes (CYP3A4 or CYP3A5) as catalysts.
  • Conditions: The reaction generally occurs in an appropriate solvent under controlled temperature and pH conditions to facilitate enzymatic activity.

The process can be summarized in a simplified reaction scheme:

text
Tadalafil + O2 + NADPH → Desmethylene Tadalafil + H2O + NADP+

This reaction highlights the oxidative nature of the conversion process .

Desmethylene Tadalafil is primarily studied for its role as a metabolite in pharmacokinetic studies of Tadalafil. Understanding its properties helps in assessing the safety and efficacy profiles of Tadalafil in clinical settings. Additionally, it may have potential applications in research related to erectile dysfunction and pulmonary arterial hypertension therapies .

Interaction studies involving Desmethylene Tadalafil focus on its metabolic pathways and potential drug-drug interactions. Research indicates that Desmethylene Tadalafil can influence the pharmacokinetics of other medications metabolized by cytochrome P450 enzymes. For instance:

  • It has been shown that Desmethylene Tadalafil can affect the metabolism of drugs like donepezil through time-dependent inhibition of CYP3A4 .
  • Studies also indicate that variations in enzyme activity among individuals can lead to differences in drug response and side effects .

Desmethylene Tadalafil shares structural similarities with several other phosphodiesterase inhibitors and their metabolites. Here are some notable compounds for comparison:

CompoundStructure SimilarityPrimary Use
SildenafilSimilar PDE5 inhibitionErectile dysfunction
VardenafilSimilar PDE5 inhibitionErectile dysfunction
AvanafilSimilar PDE5 inhibitionErectile dysfunction
N-desmethyl SildenafilMetabolite of SildenafilErectile dysfunction

Uniqueness: Desmethylene Tadalafil is unique due to its specific formation from Tadalafil via demethylation and its distinct pharmacokinetic properties compared to other PDE5 inhibitors. While many share similar therapeutic uses, Desmethylene Tadalafil's role as a metabolite provides insights into the metabolism and efficacy of its parent compound .

XLogP3

1.8

UNII

15IBL77N0L

Other CAS

171489-03-5

Wikipedia

Tadalafil catechol

Dates

Modify: 2024-04-14

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